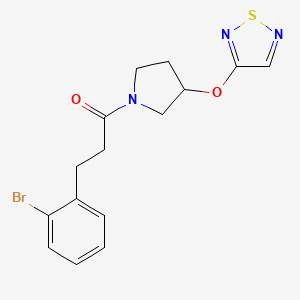
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one, also known as TBP or TBP-PROTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TBP-PROTAC is a type of proteolysis-targeting chimera (PROTAC), a class of compounds that can selectively degrade target proteins by recruiting them to the cellular protein degradation machinery.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Thiadiazole derivatives have been explored for their potential in various biological activities, including anticancer and antimicrobial effects. A novel series of compounds including 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles showed promising activity against colon and liver carcinoma cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Gomha et al., 2015).
Heterocyclic Compound Synthesis
- The development of structurally diverse libraries through reactions involving ketonic Mannich bases derived from thiophenes and other heterocycles demonstrates the versatility of these compounds in generating a wide range of chemical entities. This approach is crucial for the discovery of new materials and pharmaceuticals (Roman, 2013).
Material Science Applications
- Conjugated polymers containing thiadiazole units have been synthesized and applied in organic photovoltaics, showcasing the material science applications of thiadiazole derivatives. These polymers exhibit desirable properties such as low bandgap and high field-effect transistor mobility, making them suitable for use in solar cells and other electronic devices (Higashihara et al., 2012).
Antimicrobial and Antifungal Activities
- Novel 1,3,4-thiadiazoles and 1,3-thiazoles bearing a pyridine moiety have been synthesized and evaluated for their anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. Molecular docking studies have suggested these compounds target specific enzymes, indicating their potential as targeted therapies (Abouzied et al., 2022).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-4-2-1-3-11(13)5-6-15(20)19-8-7-12(10-19)21-14-9-17-22-18-14/h1-4,9,12H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYSMFANIKRBAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)
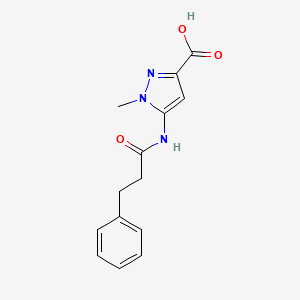
![Pyridin-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2366651.png)
![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)
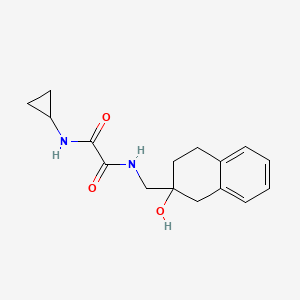


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)
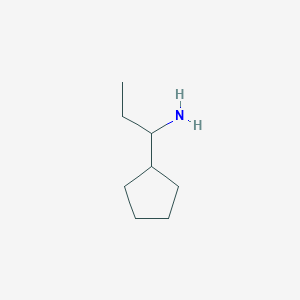
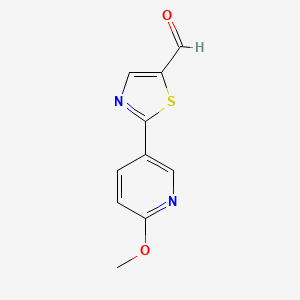
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2366665.png)


![N-(3-chloro-4-methoxyphenyl)-2-[4-(2,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2366670.png)